Product packaging for 4-(2-pyridinyl)Cyclohexanone(Cat. No.:CAS No. 103319-05-7)

4-(2-pyridinyl)Cyclohexanone

Cat. No.: B3045222
CAS No.: 103319-05-7
M. Wt: 175.23 g/mol
InChI Key: BHIIMPOVZNJDSZ-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)Cyclohexanone (CAS 103319-05-7) is a versatile chemical building block with significant value in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexanone ring linked to a 2-pyridyl group, makes it a key intermediate for constructing complex molecules. In pharmaceutical research, this compound serves as a crucial precursor in the synthesis of novel therapeutic agents. It is a recognized synthetic intermediate for creating curcumin analogs, such as 2-pyridyl cyclohexanone, which have demonstrated potent anticancer activity in vitro. Studies indicate these analogs induce apoptosis in human esophageal carcinoma cell lines by disrupting mitochondrial membrane potential and inhibiting the STAT3 signaling pathway . Furthermore, related 4-pyridyl cyclohexanone derivatives are cited in patents as valuable intermediates for producing isoquinoline derivatives with potential cardiotonic (heart-strengthening) properties . Beyond pharmaceutical applications, this compound is also employed in materials science for the development of advanced polymers and specialty chemicals . Its reactivity allows for strategic functional group transformations, enabling researchers to explore diverse molecular architectures. The global market for related compounds, such as 4-Cyano-4-(2-Pyridinyl)Cyclohexanone, is actively studied, underscoring the industrial relevance of this chemical family . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B3045222 4-(2-pyridinyl)Cyclohexanone CAS No. 103319-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIMPOVZNJDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611219
Record name 4-(Pyridin-2-yl)cyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103319-05-7
Record name 4-(Pyridin-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-2-yl)cyclohexan-1-one
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Synthetic Methodologies for 4 2 Pyridinyl Cyclohexanone

Direct Synthetic Routes for 4-(2-pyridinyl)Cyclohexanone

Direct synthetic methods offer an efficient pathway to this compound by minimizing the number of reaction steps. These routes typically involve the direct coupling of cyclohexanone (B45756) or its derivatives with pyridine-containing reagents.

Reactions Involving Cyclohexanone and Pyridine (B92270) Derivatives

One of the most straightforward approaches to synthesizing pyridyl-substituted cyclohexanones involves the reaction of cyclohexanone with a pyridine derivative. For instance, the synthesis of 2,6-bis-(4-pyridyl methylene)cyclohexanone can be achieved by reacting cyclohexanone with pyridylaldehyde in the presence of a base like potassium hydroxide (B78521) in methanol (B129727). asianpubs.org This intermediate can then be further reacted to produce more complex pyridine derivatives. asianpubs.org

Another direct method involves the reaction of cyclohexanone with amines. For example, the dehydrogenative aromatization of cyclohexanone derivatives with various amines, including those with pyridine moieties, can lead to the formation of N-functionalized 2-aminophenols. nih.gov This reaction is driven by desaturation and can be catalyzed by transition metals. nih.gov

A specific example leading to a derivative of this compound involves the reaction of 1,4-cyclohexanedione (B43130) monoethyleneketal with 1-(2-pyridyl)piperazine. prepchem.com This reaction, catalyzed by p-toluenesulfonic acid, is followed by reduction with sodium cyanoborohydride and subsequent hydrolysis to yield 4-[4-(2-pyridinyl)-1-piperazinyl]cyclohexanone. prepchem.com

Starting Material 1Starting Material 2Reagents/ConditionsProduct
CyclohexanonePyridylaldehydeKOH, Methanol, Reflux2,6-bis-(4-pyridyl methylene)cyclohexanone
1,4-Cyclohexanedione monoethyleneketal1-(2-pyridyl)piperazinep-toluenesulfonic acid, Toluene (B28343), Reflux; then NaBH3CN, HCl; then Acetone, HCl, Reflux; then NH4OH4-[4-(2-Pyridinyl)-1-piperazinyl]cyclohexanone prepchem.com
CyclohexanoneAliphatic/Aromatic AminesTEMPO, 1,4-dioxane, 120°CN-functionalized 2-aminophenols nih.gov

Cycloaddition-Based Approaches to Substituted Cyclohexanones

Cycloaddition reactions provide a powerful tool for the construction of cyclic systems like cyclohexanone. A tandem carbene and photoredox-catalyzed process has been reported for the synthesis of substituted cycloalkanones via a formal [5 + 1] cycloaddition. nih.gov This method allows for the construction of two contiguous C-C bonds under mild conditions. nih.gov

Another approach involves a catalytic domino reaction that produces substituted 2-alkylidenecyclohexanones from 3-oxymethyl-2-siloxy-1,3-butadienes and α,β-unsaturated ketones. rsc.orgrsc.org This process involves a (4+2) cycloaddition followed by an elimination reaction, both catalyzed by triflic imide (Tf2NH). rsc.orgrsc.org

Furthermore, cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions of 2-tropylcyclohexanone with terminal allenes and alkynes have been developed to synthesize functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.gov These bicyclic compounds containing a cyclohexanone substituent are valuable precursors for various biologically active molecules. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct Type
[5 + 1] CycloadditionNot specifiedTandem carbene and photoredox catalysisSubstituted Cycloalkanones nih.gov
(4+2) Cycloaddition–Elimination3-oxymethyl-2-siloxy-1,3-butadienes, α,β-unsaturated ketonesTf2NHSubstituted 2-Alkylidenecyclohexanones rsc.orgrsc.org
[6π + 2π] Cycloaddition2-Tropylcyclohexanone, Terminal allenes/alkynesCo(acac)2(dppe)/Zn/ZnI2, DCE, 60°CSubstituted Bicyclo[4.2.1]nona-2,4-dienes/trienes nih.gov
[4 + 2] CycloadditionEnones, Nitro dienesHydroquinine-based primary amine–benzoic acid organocatalyst, Water3,4,5-Trisubstituted Cyclohexanones acs.org

Multi-Step Synthetic Strategies to Access this compound and its Derivatives

Multi-step syntheses allow for the construction of more complex and specifically functionalized this compound derivatives. These strategies often involve the sequential introduction of different functional groups and the formation of the pyridine or cyclohexanone ring in separate steps.

A notable multi-step synthesis involves the double Michael addition reaction between a diamide (B1670390) and various dibenzalacetones to create 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives. researchgate.net This reaction is carried out in dichloromethane (B109758) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Another example is the synthesis of 2-amino-3-cyano-4-(2-pyridyl)-8-(2-pyridylidine)cyclohexyl pyridines. asianpubs.org This process begins with the preparation of 2,6-bis-(4-pyridyl methylene)cyclohexanone from cyclohexanone and pyridylaldehyde. asianpubs.org This intermediate is then reacted with dicyanomethane and ammonium (B1175870) acetate (B1210297) to yield the final product. asianpubs.org

The Bohlmann–Rahtz pyridine synthesis, a two-step procedure, can also be adapted into a one-pot reaction. beilstein-journals.org This involves a Michael addition followed by cyclodehydration to produce substituted pyridines. beilstein-journals.org Microwave irradiation has been shown to improve the efficiency of this one-pot synthesis. beilstein-journals.org

Methodological Innovations in Pyridylcyclohexanone Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for preparing pyridylcyclohexanones. These innovations often focus on the use of novel catalysts and the application of green chemistry principles.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. acs.org In the context of pyridylcyclohexanone synthesis, various catalytic systems have been employed.

Asymmetric catalysis is particularly important for producing enantiopure chiral molecules. frontiersin.org For instance, chiral phosphoric acid (CPA) catalysts have been used for the stereocontrolled synthesis of dinucleotides, demonstrating the potential for controlling stereogenic centers. nih.gov While not directly applied to this compound, these principles of asymmetric catalysis are transferable.

Photoredox catalysis, which utilizes light energy to drive chemical reactions, has also emerged as a powerful tool. recercat.cat It can facilitate the formation of highly reactive radical intermediates under mild conditions. recercat.cat Tandem photoredox and carbene catalysis has been used for the convergent synthesis of substituted cycloalkanones. nih.gov

Auto-tandem catalysis, where a single catalyst promotes multiple mechanistically distinct reactions in a domino process, offers significant advantages in terms of efficiency and sustainability. rsc.org The synthesis of substituted 2-alkylidenecyclohexanones via a domino (4+2) cycloaddition–elimination reaction catalyzed by Tf2NH is a prime example of this approach. rsc.org

Catalytic ApproachKey FeaturesExample Application
Asymmetric CatalysisCreates enantiopure chiral molecules. frontiersin.orgStereocontrolled synthesis of dinucleotides using chiral phosphoric acid catalysts. nih.gov
Photoredox CatalysisUses light energy to drive reactions, often via radical intermediates. recercat.catTandem photoredox and carbene catalysis for cycloalkanone synthesis. nih.gov
Auto-tandem CatalysisA single catalyst promotes multiple distinct reaction steps. rsc.orgTf2NH-catalyzed domino (4+2) cycloaddition–elimination for 2-alkylidenecyclohexanone synthesis. rsc.org

Green Chemistry Principles and Sustainable Synthetic Pathways

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.compaperpublications.org These principles are increasingly being applied to the synthesis of pyridylcyclohexanones and other organic molecules.

Key principles of green chemistry include the use of safer solvents, maximizing atom economy, and employing catalytic reagents. acs.org Water, for example, is an environmentally benign solvent that has been shown to enhance the rate of certain reactions, such as the organocatalyzed [4 + 2] cycloaddition of enones and nitro dienes. acs.org

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another important aspect of green chemistry. This approach minimizes waste and reduces the need for purification of intermediates. scirp.org For example, a one-pot, four-component reaction has been developed for the synthesis of pyranopyridine derivatives using an iron catalyst under solvent-free conditions with ultrasonic irradiation. researchgate.net

Reactivity and Chemical Transformations of 4 2 Pyridinyl Cyclohexanone

Transformations of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group of the cyclohexanone moiety is a primary site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions.

Reductive Processes

The carbonyl group of 4-(2-pyridinyl)cyclohexanone can be readily reduced to a hydroxyl group. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For instance, the reduction of similar cyclohexanone derivatives can be achieved using NaBH₄ in methanol (B129727) at room temperature. google.com.na This process converts the ketone into the corresponding secondary alcohol, 4-(2-pyridinyl)cyclohexanol. Another powerful reducing agent, diisobutylaluminium hydride (DIBAH), can also be employed for this reduction, typically in a solvent like toluene (B28343) at low temperatures. google.com.na

Reductive amination is another important transformation. While direct examples with this compound are not explicitly detailed, the synthesis of related compounds such as 4-[4-(2-Pyridinyl)-1-piperazinyl]cyclohexanone involves a reductive amination step using sodium cyanoborohydride (NaBH₃CN). prepchem.com This suggests that this compound could similarly react with amines in the presence of a suitable reducing agent to form N-substituted derivatives.

Oxidative Processes

The oxidation of the cyclohexanone ring in this compound can lead to ring-opening products. A classic example of such a transformation is the Baeyer-Villiger oxidation. This reaction typically employs peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), to convert cyclic ketones into lactones (cyclic esters). google.com In the case of this compound, this would result in the formation of an ε-caprolactone derivative. While peroxy acids are common, alternative and safer methods using hydrogen peroxide in the presence of a catalyst, like antimony trifluoride on a silica (B1680970) support, have been developed for the oxidation of cyclohexanone to ε-caprolactone. google.com

Furthermore, oxidation under more vigorous conditions can cleave the C-C bonds of the ring. For example, the oxidation of cyclohexanone with hydrogen peroxide catalyzed by Dawson-type polyoxometalates can yield various dicarboxylic acids, with adipic acid being a major product. researchgate.net This type of oxidative degradation highlights the reactivity of the cyclohexanone ring under specific catalytic conditions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.com These reactions, which can be catalyzed by either acid or base, lead to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org

A key example is the aldol (B89426) reaction. While specific aldol reactions involving this compound are not extensively documented, the general mechanism involves the reaction of an enolate (formed by deprotonation of an α-carbon of another carbonyl compound) with the carbonyl carbon of the cyclohexanone. nih.gov This would result in the formation of a β-hydroxy ketone.

Another important nucleophilic addition is the addition of cyanide ions (CN⁻) to form a cyanohydrin. libretexts.org This reaction, typically carried out in a basic medium, converts the carbonyl group into a hydroxyl group and a cyano group attached to the same carbon. libretexts.org

Reactions of the Cyclohexane (B81311) Ring System

The cyclohexane ring itself, particularly the carbons adjacent to the carbonyl group, is also a site of significant reactivity.

Alpha-Functionalization and Substitution Reactions

The α-carbons of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making them amenable to a variety of functionalization reactions. The presence of the 2-pyridyl group can direct and influence the regioselectivity of these reactions. acs.org

A notable example is the hypervalent iodine-mediated oxidative α-functionalization. acs.orgnih.gov This method allows for the introduction of a wide range of external nucleophiles at the α-position with high regioselectivity. acs.org The reaction is triggered by the interaction between the pyridyl nitrogen and a hypervalent fluoro-iodane reagent, leading to an "umpolung" (reversal of polarity) of the α-carbon and enabling its reaction with nucleophiles. acs.orgnih.gov This strategy has been shown to be effective for various pyridyl ketones. acs.org

Furthermore, the synthesis of derivatives such as 2-acetyl-4-(pyridin-4-yl)-cyclohexanone and 2-propanoyl-4-(4-pyridyl)cyclohexanone indicates that acylation at the α-position is a feasible transformation, likely proceeding through an enolate intermediate. lookchem.com

Ring Expansions and Contractions

The cyclohexane ring of this compound can undergo rearrangement reactions to form larger or smaller ring systems, although specific examples for this exact compound are scarce in the literature. Generally, ring expansion of cyclohexanones can be achieved through various methods. nih.govoregonstate.eduwhiterose.ac.ukorganic-chemistry.org

One common method is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol derivative of the ketone with nitrous acid. However, a more direct approach for ring expansion of cyclic ketones involves reaction with diazomethane (B1218177) or trimethylsilyldiazomethane, often catalyzed by a Lewis acid like scandium(III) triflate. organic-chemistry.org This reaction proceeds through the insertion of a methylene (B1212753) group into a C-C bond adjacent to the carbonyl, resulting in a cycloheptanone.

The Baeyer-Villiger oxidation, as mentioned earlier, can also be considered a type of ring expansion as it incorporates an oxygen atom into the ring to form a seven-membered lactone. nih.gov

Rearrangements and Skeletal Transformations (e.g., to bicyclic furan (B31954) and pyrrole (B145914) derivatives)

The cyclohexanone ring of this compound is susceptible to skeletal transformations, leading to the formation of valuable bicyclic heterocyclic systems such as tetrahydroindoles (pyrrole derivatives) and tetrahydrobenzofurans (furan derivatives). These transformations often proceed through strategic functionalization of the cyclohexanone core.

Synthesis of Bicyclic Pyrrole Derivatives: The synthesis of bicyclic pyrroles from cyclohexanone derivatives is a well-established strategy in organic chemistry. metu.edu.trorientjchem.org For this compound, a plausible pathway involves its conversion into an appropriate precursor that can undergo cyclization. One general method involves the transformation of a cyclic ketone into an O-(2-hydroxyethyl)-ketoxime. Subsequent treatment with methyltriphenoxyphosphonium iodide can yield an O-(2-iodoethyl)-ketoxime, which, upon reaction with a base like potassium tert-butoxide, cyclizes to form the corresponding 4,5,6,7-tetrahydroindole skeleton. metu.edu.tr In the context of this compound, this would result in a tetrahydroindole fused to the cyclohexane ring, bearing the 2-pyridinyl group as a substituent.

Another approach involves the reaction of the ketone with a primary amine, which can lead to the formation of fused pyrrole systems. metu.edu.trorientjchem.org For instance, reacting this compound with a primary amine under conditions that promote cyclization could yield an N-substituted-4-(2-pyridinyl)-4,5,6,7-tetrahydroindole.

Synthesis of Bicyclic Furan Derivatives: The transformation to bicyclic furan derivatives, specifically tetrahydrobenzofurans, can be achieved through the reductive cyclization of enamines derived from cyclohexanone. researchgate.net The enamine of this compound, formed by reacting it with a secondary amine like pyrrolidine (B122466), can be alkylated with α-bromoesters. The resulting product, upon treatment with a reducing agent such as lithium aluminum hydride (LiAlH₄), undergoes reductive cyclization to yield an octahydrobenzofuran derivative. researchgate.net Subsequent acidic hydrolysis can then furnish the corresponding bicyclic furanol.

These transformations highlight the utility of the cyclohexanone moiety as a scaffold for constructing more complex, fused heterocyclic structures.

Chemical Modifications of the Pyridyl Moiety

The pyridine (B92270) ring in this compound offers multiple sites for chemical modification, including electrophilic substitution on the ring, functionalization of the nitrogen atom, and coordination to metal centers.

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the electronegative nitrogen atom which reduces the electron density of the ring. wikipedia.orggcwgandhinagar.com This deactivation is further enhanced under the acidic conditions often required for these reactions, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electron density. libretexts.org

For 2-substituted pyridines like this compound, electrophilic attack occurs preferentially at the 3-position (meta to the nitrogen). libretexts.orgquora.com Attack at the 2- or 4-position would lead to an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. libretexts.org Therefore, reactions such as nitration or sulfonation, if they proceed, are expected to yield the corresponding 3-substituted pyridyl derivative. However, forcing conditions are typically required, and yields can be low. wikipedia.org Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with pyridine as they lead to N-alkylation or N-acylation instead of C-substitution. wikipedia.org

N-Functionalization of the Pyridine Nitrogen (e.g., N-oxidation)

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, most commonly forming a pyridine N-oxide. This transformation is typically achieved using peracids. wikipedia.org The oxidation of 2-substituted pyridines to their corresponding N-oxides can be carried out efficiently, for example, by using dimethyldioxirane (B1199080) (DMDO) in acetone, which often results in quantitative yields of the N-oxide as the sole product. researchgate.net

The formation of the N-oxide from this compound would yield 4-(2-pyridinyl-N-oxide)cyclohexanone. This transformation has significant synthetic implications:

Activation for Electrophilic Substitution: The N-oxide group activates the pyridine ring for electrophilic substitution, directing incoming electrophiles to the 2- and 4-positions. Subsequent deoxygenation, often with zinc dust, can restore the pyridine ring. wikipedia.org

Facilitating Nucleophilic Substitution: Pyridine N-oxides are highly useful intermediates for introducing substituents onto the pyridine ring. They are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. researchgate.net For example, pyridine N-oxides can be used to synthesize 2-substituted pyridines via directed ortho-metallation or by reaction with Grignard reagents followed by treatment with acetic anhydride. diva-portal.orgorganic-chemistry.org

Coordination Chemistry with Metal Centers

The presence of both a pyridine nitrogen atom and a ketone oxygen atom allows this compound to function as a versatile ligand in coordination chemistry. It can coordinate to metal centers as a monodentate ligand through the pyridine nitrogen or as a bidentate chelating ligand involving both the nitrogen and oxygen atoms. The coordination chemistry of analogous di-2-pyridyl ketone (DPK) and other pyridyl-ketone ligands has been extensively studied, providing insight into the expected behavior of this compound. rsc.orgpublish.csiro.au

These ligands form stable complexes with a wide range of transition metals, including cobalt(II), copper(II), zinc(II), and nickel(II). researchgate.net The coordination mode is often influenced by the metal ion, the counter-ion, and the reaction conditions.

Chelation and Complex Formation: The pyridine nitrogen and the carbonyl oxygen can form a stable five-membered chelate ring with a metal center. In many complexes derived from pyridyl ketones, the ligand acts as a tridentate NNO donor, especially when the ketone is part of a hydrazone derivative.

Formation of Polynuclear Assemblies: Pyridyl ketones, particularly in their hydrated gem-diol form, can act as bridging ligands to form polynuclear metal clusters. For example, di-2-pyridyl ketone has been shown to form cubane-like Ni₄O₄ and Mn₄O₄ cores where the metal ions are bridged by the deprotonated oxygen atoms of the gem-diol. rsc.orgmdpi.com

Coordination Polymers: The ability of the pyridyl group to bridge metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers. analis.com.my

The table below summarizes representative findings from the coordination chemistry of related pyridyl-ketone systems, which serve as models for the potential reactivity of this compound.

Metal IonLigand SystemResulting Complex Type/StructureCoordination ModeReference
Co(II), Cu(II), Zn(II)Di-2-pyridyl ketone-4-methoxybenzhydrazoneMononuclear complexesTridentate NNO donor (pyridyl N, azomethine N, iminolate O)
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Di-2-pyridyl ketone (in gem-diol form)Cubane-like M₄O₄ clustersBridging alkoxo groups from the gem-diol rsc.org
Co(II), Ni(II), Zn(II), Cd(II)Schiff bases of 2-pyridyl ketoneMononuclear complexes (octahedral, tetrahedral, or eight-coordinate)Tetradentate NNNN donor (two pyridyl N, two azomethine N) researchgate.net
Ni(II)Di-2-pyridyl ketone with various nucleophilesPseudo-octahedral mononuclear complexesTridentate products from condensation of DPK with nucleophiles publish.csiro.au
Ni(II)Di-2-pyridyl ketone and acetate (B1210297)Undecanuclear (Ni₁₁) clusterBridging via deprotonated gem-diol form and hydroxides mdpi.com
Fe(II), Zn(II), Ni(II), Pd(II)Pyridyl-functionalized scorpionate ligandsMononuclear and heterobimetallic complexesCoordination via pyrazolyl rings or pyridyl-side acs.org

Spectroscopic and Structural Elucidation of 4 2 Pyridinyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, and 4-(2-pyridinyl)cyclohexanone is no exception. Through the application of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques, a detailed picture of the proton and carbon environments within the molecule can be constructed.

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons on both the pyridine (B92270) and cyclohexanone (B45756) rings. The aromatic protons of the pyridine ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are characteristic of a 2-substituted pyridine ring.

The protons on the cyclohexanone ring are observed in the upfield region. The proton at the C4 position, being adjacent to the electron-withdrawing pyridine ring, is expected to be deshielded relative to the other cyclohexanone protons. The remaining methylene (B1212753) protons of the cyclohexanone ring would appear as complex multiplets due to spin-spin coupling.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-6~8.5d~4.5
Pyridine H-4~7.6t~7.7
Pyridine H-3~7.2d~7.8
Pyridine H-5~7.1t~6.0
Cyclohexanone H-4~3.1m
Cyclohexanone H-2, H-6 (axial)~2.5m
Cyclohexanone H-2, H-6 (equatorial)~2.3m
Cyclohexanone H-3, H-5 (axial)~2.1m
Cyclohexanone H-3, H-5 (equatorial)~1.8m

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR experiment.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The carbonyl carbon of the cyclohexanone ring is characteristically found far downfield, typically in the range of δ 200-220 ppm. The carbon atoms of the pyridine ring appear in the aromatic region (δ 120-160 ppm). The sp³-hybridized carbons of the cyclohexanone ring will be observed at higher field strengths.

Carbon Chemical Shift (δ, ppm)
C=O (Cyclohexanone C-1)~210
Pyridine C-2~163
Pyridine C-6~149
Pyridine C-4~136
Pyridine C-3~123
Pyridine C-5~121
Cyclohexanone C-4~45
Cyclohexanone C-2, C-6~40
Cyclohexanone C-3, C-5~30

Note: These are approximate chemical shift values and can be influenced by experimental conditions.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, it would show which protons on the pyridine ring are adjacent and trace the connectivity of the protons around the cyclohexanone ring. uci.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uci.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.1 ppm would correlate with the carbon signal at ~45 ppm, confirming the assignment of C4 and its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. uci.edu This is particularly useful for identifying quaternary carbons and for confirming the link between the pyridine and cyclohexanone rings. For instance, correlations would be expected between the pyridine protons (H-3) and the cyclohexanone carbon (C-4), and between the cyclohexanone proton (H-4) and the pyridine carbons (C-2 and C-3).

Carbon-13 (¹³C) NMR Spectroscopy

Vibrational Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated six-membered ring ketone. rsc.orgnist.gov The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations for the aromatic pyridine ring are observed above 3000 cm⁻¹, while those for the aliphatic cyclohexanone ring are found just below 3000 cm⁻¹.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium-Weak
C-H stretch (aliphatic)2850 - 3000Medium-Strong
C=O stretch (ketone)1700 - 1725Strong
C=C and C=N stretch (pyridine ring)1400 - 1600Medium-Strong
C-H bend (aliphatic)1350 - 1480Medium
C-N stretch1000 - 1350Medium

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration, while strong in the IR spectrum, is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum, can give rise to strong signals in the Raman spectrum. acs.orgmdpi.com The C-H stretching vibrations will also be present. A key advantage of Raman spectroscopy is its ability to be used in aqueous solutions, which can be challenging for IR spectroscopy. acs.org Detailed Raman studies would help in assigning the various skeletal vibrations of the molecule.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Strong
C-H stretch (aliphatic)2850 - 3000Strong
C=O stretch (ketone)1700 - 1725Weak-Medium
Pyridine ring breathing modes990 - 1050Strong
C-C stretch (aliphatic)800 - 1200Medium

Infrared (IR) Spectroscopy

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions originating from its two primary chromophores: the pyridine ring and the carbonyl group of the cyclohexanone moiety. The interaction between these groups influences the position and intensity of the absorption bands.

The spectrum is expected to show two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The conjugated system of the pyridine ring is the primary contributor to these transitions. Similar transitions in other pyridyl-ketone systems show strong absorption bands in the UV region, often below 300 nm. scispace.comacs.org

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* anti-bonding orbital. uzh.ch The n → π* transition of the carbonyl group is characteristically weak (low molar absorptivity) and appears at a longer wavelength compared to the π → π* transitions, typically in the 280-320 nm range. thieme-connect.de The n → π* transition associated with the pyridine nitrogen is also possible.

Solvent polarity can influence the position of these bands. Typically, n → π* transitions experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. mdpi.comsemanticscholar.org The specific absorption maxima (λmax) for this compound would require experimental measurement, but data from analogous structures provide a reliable estimation. For instance, studies on other 4-substituted cyclohexanones and pyridyl derivatives show characteristic absorptions related to these functional groups. mdpi.comnih.gov

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength (λmax) RangeCharacteristics
π → πPyridine Ring200-270 nmHigh intensity (Strongly allowed)
n → πCarbonyl Group280-320 nmLow intensity (Forbidden or weakly allowed)
n → π*Pyridine Ring~270-300 nmLow to moderate intensity

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For this compound, this technique elucidates the conformation of the cyclohexanone ring and the spatial orientation of the pyridinyl substituent.

Studies on similar 4-substituted cyclohexanone derivatives show that the six-membered ring typically adopts a stable chair conformation to minimize steric and torsional strain. nih.govacs.org The substituent at the C4 position can occupy either an axial or an equatorial position. The preferred conformation is determined by a balance of steric and electronic factors.

For this compound, the pyridinyl group is relatively bulky. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, crystallographic studies of related compounds, such as a 4-benzyloxycyclohexanone hydrazone and another pyridinyl-substituted cyclohexanol (B46403) derivative, have revealed that the substituent can adopt an axial conformation in the solid state, sometimes stabilized by specific crystal packing forces or intramolecular interactions. nih.govevitachem.com Therefore, both conformers are plausible, and the definitive structure can only be determined experimentally.

A hypothetical crystal structure analysis would yield precise data on its unit cell dimensions and atomic coordinates. Based on analyses of similar cyclohexanone derivatives, the crystallographic data could be summarized as shown in the table below. sphinxsai.combas.bgresearchgate.net

Table 2: Representative Crystallographic Data for a Substituted Cyclohexanone Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.70 - 13.87
b (Å)7.21 - 18.12
c (Å)11.58 - 16.33
β (°)90.35 - 112.97
Volume (ų)1661 - 2094
Z (molecules/unit cell)4

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 175.23 g/mol ), electron impact (EI) ionization would produce a molecular ion (M⁺˙) at m/z 175, which then undergoes characteristic fragmentation.

The fragmentation pathways are dictated by the structure, which includes a cyclohexanone ring and a pyridine moiety. Key fragmentation patterns for ketones, cycloalkanes, and pyridine derivatives can be predicted. acs.orglibretexts.orglibretexts.org

Alpha-Cleavage: This is a characteristic fragmentation of ketones. The bond between the carbonyl carbon and an adjacent carbon in the ring cleaves, leading to the formation of a stable acylium ion or the loss of a neutral CO molecule. For ketamine analogues containing a cyclohexanone ring, the α-cleavage of the C1-C2 bond followed by the loss of CO (28 Da) is a major pathway. mdpi.com

Cleavage of the C-C bond linking the two rings: The bond between the cyclohexanone and pyridine rings can break, leading to fragments corresponding to the pyridinyl cation (m/z 78) or the cyclohexanone radical cation (m/z 97).

Fragmentation of the Cyclohexane (B81311) Ring: The cyclohexanone ring can undergo fragmentation typical of cycloalkanes, involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da). aip.orgnih.gov

Fragmentation of the Pyridine Ring: The pyridine ring itself can fragment, for example, by losing hydrogen cyanide (HCN, 27 Da) to form a pyrrole-like fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
175[C₁₁H₁₃NO]⁺˙Molecular Ion (M⁺˙)
147[C₁₀H₁₃N]⁺˙M⁺˙ - CO (Alpha-cleavage)
118[C₈H₁₀N]⁺M⁺˙ - C₃H₅O (Ring fragmentation)
97[C₆H₉O]⁺Cleavage of inter-ring C-C bond
79[C₅H₅N]⁺˙Pyridine radical cation
78[C₅H₄N]⁺Pyridinyl cation (from cleavage or H loss from pyridine)

Derivatization Strategies for Enhanced Mass Spectrometry Analysis

For certain analytical applications, particularly in complex matrices or for trace-level quantification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), chemical derivatization can significantly improve performance. researchgate.net Derivatization aims to modify the analyte to enhance its volatility, thermal stability, chromatographic separation, or ionization efficiency. researchgate.netsemanticscholar.org

For this compound, derivatization would primarily target the ketone functional group.

Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form a stable DNPH-hydrazone. researchgate.net These derivatives are highly colored, aiding in detection, and their increased molecular weight and aromatic nature improve their chromatographic behavior and ionization in LC-MS. Girard's reagents are another class of hydrazine-based derivatizing agents that introduce a quaternary ammonium (B1175870) group, providing a permanent positive charge that dramatically enhances detection sensitivity in electrospray ionization (ESI) MS. spectroscopyonline.comacs.org

Oxime Formation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-(Pentafluorobenzyl)hydroxylamine, PFBHA) converts the ketone to an oxime. PFBHA derivatives are particularly useful for highly sensitive detection by electron capture detectors (ECD) in GC or by negative chemical ionization (NCI) MS.

Silylation: While less common for simple ketones, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could potentially react if the ketone exists in its enol form, though this is generally less favorable than derivatizing active hydrogens. Silylation is a very common strategy for improving GC analysis. researchgate.net

On-Tissue Derivatization: For advanced applications like mass spectrometry imaging (MSI), specialized reagents such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used for on-tissue chemical derivatization of carbonyl-containing molecules, enabling their sensitive detection and spatial localization. nih.gov

The choice of derivatization agent depends on the analytical technique (GC-MS vs. LC-MS), the desired sensitivity, and the sample matrix. researchgate.net

Table 4: Common Derivatization Strategies for Ketones

Derivatization ReagentTarget Functional GroupResulting DerivativeAnalytical Benefit
2,4-Dinitrophenylhydrazine (DNPH)Ketone (Carbonyl)DNPH-hydrazoneImproved LC separation, UV detection, enhanced MS signal researchgate.net
Girard's Reagent TKetone (Carbonyl)Quaternary ammonium hydrazonePermanent positive charge for high ESI-MS sensitivity spectroscopyonline.comacs.org
PFBHAKetone (Carbonyl)PFB-oximeHigh sensitivity for GC-ECD and NCI-MS
HydroxylamineKetone (Carbonyl)OximeIncreases volatility for GC analysis

Computational Investigations of 4 2 Pyridinyl Cyclohexanone

Electronic Structure Studies

The study of the electronic structure of 4-(2-pyridinyl)cyclohexanone reveals how electrons are distributed within the molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations for this compound typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties.

Researchers commonly employ functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G or 6-311G(d,p) to model such systems. researchgate.netsemanticscholar.org These calculations can determine key parameters including total energy, dipole moment, and the distribution of atomic charges. For instance, calculations on related hydrazone complexes have shown that DFT can accurately predict coordination geometries and electronic behavior. semanticscholar.org Studies on other pyridine (B92270) derivatives have also successfully used DFT to investigate molecular structures and spectral assignments. researchgate.net The gas-phase geometry optimization for related Zn(II) complexes has been effectively computed at the DFT/B3LYP/6–31G level of theory. semanticscholar.org

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations, which can be compared with experimental IR and Raman spectra. | Confirming the nature of stationary points (minima or transition states) and aiding in spectral interpretation. researchgate.net |

While DFT is widely used, other computational methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory, MP2), calculate properties from first principles without relying on experimental parameters. libretexts.org They can be more computationally demanding than DFT but are often used as a benchmark for validating other methods. acs.org For a molecule like this compound, ab initio calculations would provide a highly accurate description of its electronic ground state and properties.

Semi-Empirical Methods: These methods, including AM1, PM3, and the more recent PM7, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. nih.govresearchgate.netacs.org This speed allows for the study of larger systems or longer-timescale molecular dynamics. rsc.org For this compound, semi-empirical methods are particularly useful for initial conformational searches to identify low-energy structures before applying more rigorous and computationally expensive DFT or ab initio calculations for refinement. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dovepress.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. acs.orgresearchgate.net

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. acs.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. dovepress.comscirp.org A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the carbonyl oxygen and the pyridyl nitrogen, as well as the π-system of the pyridine ring. The LUMO is likely to be localized on the π-deficient pyridine ring and the carbonyl carbon. acs.org This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the cyclohexanone (B45756) moiety (donor) to the pyridyl ring (acceptor) or vice versa. worktribe.commdpi.com This ICT is fundamental to the molecule's potential optical and electronic properties. acs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. semanticscholar.orgiucr.org

Table 2: Global Reactivity Descriptors from FMO Analysis

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. dovepress.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have a large energy gap. semanticscholar.orgscirp.org
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the "escaping tendency" of electrons from a system.
Electronegativity (χ) -μ = -(EHOMO + ELUMO) / 2 A measure of the power of an atom or group to attract electrons.

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering due to maximal electron flow between a donor and an acceptor. iucr.org |

Ab Initio and Semi-Empirical Methods

Conformational Analysis and Dynamics

The flexibility of both the cyclohexanone ring and the bond connecting the two ring systems means that this compound can exist in multiple conformations. Understanding the energetics and barriers to interconversion of these conformers is essential.

The six-membered cyclohexanone ring is not planar. It primarily adopts several non-planar conformations to relieve angle and torsional strain. libretexts.orgdalalinstitute.com The most stable and well-known conformations are:

Chair Conformation: This is the most stable conformation for cyclohexane (B81311) and its derivatives, as it minimizes both torsional strain (all bonds are staggered) and angle strain. libretexts.org The introduction of the sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane, but the chair remains the lowest energy conformer. For this compound, the pyridyl substituent can be in either an axial or equatorial position. The equatorial conformation is generally favored to minimize steric hindrance known as 1,3-diaxial interactions. pearson.com

Boat Conformation: This is a higher-energy, more flexible conformation. It suffers from torsional strain due to eclipsed bonds and steric strain from "flagpole" interactions between hydrogens at the C1 and C4 positions. libretexts.org

Twist-Boat Conformation: This conformation is an intermediate in energy between the chair and boat forms. It is formed by slightly twisting the boat conformation, which alleviates some of the torsional and flagpole steric strain. In some substituted cyclohexanones, the twist-boat can be a local energy minimum. nih.gov

Computational methods can precisely calculate the energy differences between these forms. For this compound, the energy difference between the equatorial and axial chair conformers is a key parameter determining the conformational equilibrium.

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformation Substituent Position Relative Energy (kJ/mol) Stability
Chair Equatorial 0 (Reference) Most Stable
Chair Axial > 5 Less Stable
Twist-Boat - ~20-25 Intermediate

| Boat | - | ~25-30 | Least Stable (Transition State) |

Note: These are estimated values based on general principles of conformational analysis for substituted cyclohexanes.

Rotation around the single bond connecting the pyridyl group to the cyclohexanone ring is not free. It is restricted by an energy barrier that arises from steric hindrance and electronic effects. The planarity between the pyridyl ring and the adjacent part of the cyclohexanone ring can be influenced by resonance, which would favor a coplanar arrangement, while steric clashes between hydrogens on both rings would favor a twisted orientation.

Intramolecular Interactions and Conformational Stability

The conformational landscape of this compound is significantly influenced by a variety of intramolecular interactions, including hydrogen bonding and steric effects. Computational studies, often employing methods like Density Functional Theory (DFT), are crucial for elucidating the preferred conformations and the energetic barriers between them.

The cyclohexane ring in this compound typically adopts a chair conformation to minimize angle and torsional strain. The pyridinyl substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by the interplay of steric hindrance and potential intramolecular hydrogen bonds.

Intramolecular Hydrogen Bonding:

Weak intramolecular hydrogen bonds can form between the nitrogen atom of the pyridine ring and hydrogen atoms on the cyclohexanone ring. The strength and geometry of these bonds are dependent on the conformation. For instance, in related systems, the presence of intramolecular hydrogen bonds has been shown to stabilize certain tautomeric forms. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these interactions, providing information on bond critical points and charge transfer energies, which can range from moderate to strong. acs.org In disubstituted cyclohexane derivatives, such hydrogen bonds can have energies varying from -23 to -113 kJ mol–1. acs.org

Steric Effects:

Steric hindrance plays a pivotal role in determining the most stable conformation. An axial orientation of the bulky 2-pyridinyl group can lead to unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. youtube.compearson.com These interactions increase the conformational energy, making the equatorial conformation generally more stable. The magnitude of this steric strain, often quantified by A-values, represents the energy difference between the axial and equatorial conformers. pearson.com For substituted pyridines, steric effects are known to influence their base strengths and reactivity. acs.org In similar cyclohexanone derivatives, steric effects have been noted to cause twisted boat conformations. nih.gov

Mechanistic Elucidation of Chemical Reactions

Computational chemistry provides powerful tools for understanding the mechanisms of chemical reactions involving this compound. By mapping reaction pathways and characterizing transition states, researchers can gain detailed insights into reaction kinetics and thermodynamics.

Reaction pathway mapping involves identifying the sequence of elementary steps that connect reactants to products through one or more transition states. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions at the pyridine nitrogen, computational methods can trace the potential energy surface (PES). masterorganicchemistry.com

Transition State Theory: The transition state is a critical point on the PES, representing the energy maximum along the reaction coordinate. rsc.org Its structure and energy determine the activation barrier of the reaction. Computational methods can locate and characterize these transition states, providing information about bond breaking and bond forming processes. For some reactions, a single transition state can lead to multiple products, and the branching ratio may be temperature-dependent, a phenomenon that can be explored through molecular dynamics simulations. wayne.edu

In reactions like the aldol (B89426) reaction of cyclohexanone with aromatic aldehydes, computational studies have proposed boat-like transition states to explain the observed stereoselectivity. harvard.edu Similarly, for the oxidation of cyclohexanone, a possible reaction pathway involving the activation of hydrogen peroxide has been computationally modeled. researchgate.net The characterization of transition states is crucial for understanding how factors like reactant structure and catalysts influence reaction outcomes. researchgate.net

Once the reaction pathway and transition states are characterized, kinetic and thermodynamic parameters can be calculated.

Kinetic Analysis: The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Computational models can provide estimates of Ea, which can then be used in the Arrhenius equation to predict rate constants at different temperatures. rsc.org Studies on related systems have shown that factors like steric hindrance can significantly impact reaction kinetics. For instance, in the reaction of 2-aryl-2-bromocyclohexanones with amines, steric hindrance can dictate whether the reaction proceeds via nucleophilic substitution or a Favorskii rearrangement. rsc.org Kinetic models can be developed to understand the order of reactions, as has been done for the hydrogenation of cyclohexene (B86901). researchgate.net

These computational insights are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new chemical transformations involving this compound.

Reaction Pathway Mapping and Transition State Characterization

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions, when compared with experimental data, can confirm molecular structures, aid in the assignment of spectral features, and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Predicting Spectroscopic Data:

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts can be correlated with experimental spectra to aid in the assignment of complex signals. For similar curcumin (B1669340) analogs, calculated ¹H and ¹³C NMR spectra have shown good agreement with experimental results. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated spectra can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to observed absorption bands. For instance, in a study of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine], DFT calculations provided a good correlation with experimental FT-IR data. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max). These predictions can help in understanding the nature of electronic transitions, such as n→π* or π→π* transitions. In a study of imidazo[1,2-a]pyridine (B132010) derivatives, TD-DFT calculations provided good agreement with experimental absorption spectra. nii.ac.jp

Correlation with Experimental Data:

The comparison between calculated and experimental spectra is a critical step in validating the computational model and the proposed molecular structure. A strong correlation provides confidence in the accuracy of the theoretical approach. Discrepancies between predicted and experimental data can point to environmental effects (like solvent interactions) not accounted for in the calculation or suggest that the true structure differs from the one modeled. beilstein-journals.org For example, solvent effects can be incorporated into calculations using models like the Polarizable Continuum Model (PCM) to achieve better agreement with experimental spectra obtained in solution. researchgate.net

The table below illustrates the kind of data that can be generated and compared.

Spectroscopic TechniquePredicted ParameterExperimental ValueCorrelation
¹H NMRChemical Shift (ppm)Chemical Shift (ppm)High
¹³C NMRChemical Shift (ppm)Chemical Shift (ppm)High
FT-IRVibrational Frequency (cm⁻¹)Vibrational Frequency (cm⁻¹)Good
UV-VisAbsorption Wavelength (nm)Absorption Wavelength (nm)Good

This table is a generalized representation. Actual values would be specific to this compound and the computational methods employed.

Through this synergy between computational prediction and experimental measurement, a comprehensive understanding of the structural and electronic properties of this compound can be achieved. acs.org

Advanced Applications of 4 2 Pyridinyl Cyclohexanone in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of the pyridinyl group on the cyclohexanone (B45756) ring makes this compound a valuable intermediate for constructing intricate molecular architectures. The ketone functionality provides a reactive handle for a wide array of classical carbonyl reactions, while the pyridine (B92270) moiety can direct reactions, act as a ligand, or be incorporated into larger heterocyclic systems.

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-(2-pyridinyl)cyclohexanone as a foundational building block is prominently showcased in the field of medicinal chemistry. Its structure is a key component in the synthesis of complex, biologically active molecules that target specific disease pathways.

A prime example is its role in the development of potent C-C chemokine receptor 2 (CCR2) antagonists. The related intermediate, 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (B8787055), is a crucial precursor for the synthesis of INCB3284, a selective and orally bioavailable hCCR2 antagonist. nih.govchemicalbook.com The synthesis involves the lithiation of a bromo-heterocycle which then reacts with 1,4-cyclohexanedione (B43130) mono-ethylene ketal. nih.gov Subsequent deprotection of the ketal yields the key 4-substituted cyclohexanone intermediate. nih.gov This intermediate then undergoes reductive amination with a pyrrolidine (B122466) derivative to form the final complex molecule. nih.gov The stereochemistry of the cyclohexyl ring, which is established from this ketone precursor, is critical for the compound's biological activity. nih.govnih.gov

The significance of this molecular scaffold is further underscored by its presence in other complex drug candidates. For instance, derivatives such as pyridine-dicarboxamide-cyclohexanones have been synthesized and demonstrated notable anticancer and α-glucosidase inhibitory activities, highlighting the value of the functionalized cyclohexanone core in constructing diverse bioactive agents. researchgate.net

Table 1: Examples of Complex Molecules Derived from the Pyridinyl-Cyclohexanone Scaffold This table is interactive. Click on the headers to sort.

Compound Name Precursor Therapeutic Target/Application Citation
INCB3284 4-Hydroxy-4-(pyridin-2-yl)cyclohexanone C-C chemokine receptor 2 (CCR2) antagonist for inflammatory diseases nih.govchemicalbook.com
INCB8761/PF-4136309 4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl derivative C-C chemokine receptor 2 (CCR2) antagonist nih.gov

Intermediate in the Development of Specialty Chemicals

Beyond its role as a precursor to complex molecules, this compound is an intermediate in the creation of specialty chemicals, particularly those designed for high-specificity biological applications. These are not commodity chemicals but are valued for their precise function in research and development.

INCB3284 serves as a quintessential example of such a specialty chemical. nih.gov As a potent and highly selective antagonist of the hCCR2 receptor, it is an invaluable tool for studying the biological roles of the MCP-1 (monocyte chemoattractant protein-1) signaling pathway, which is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. nih.govnih.gov The development of INCB3284 from its 4-hydroxy-4-(pyridin-2-yl)cyclohexanone precursor demonstrates a clear pathway from a versatile chemical building block to a high-value specialty chemical with significant potential in pharmacology. nih.govchemicalbook.comontosight.ai

Building Block for Novel Heterocyclic Systems and Derivatives

The dual functionality of this compound makes it an ideal starting point for synthesizing novel heterocyclic systems. sigmaaldrich.com The ketone can undergo condensation reactions with various dinucleophiles, while the entire structure can participate in annulation (ring-forming) reactions to create fused and spirocyclic scaffolds. metu.edu.trarkat-usa.org

One major application is in the construction of fused bicyclic systems. For example, allylated cyclohexanone derivatives can be transformed into tetrahydroindoles upon treatment with primary amines or into tetrahydrobenzofurans with base. metu.edu.tr Similarly, reaction of the ketone with hydrazine (B178648) derivatives can lead to the formation of fused indazolone systems, while reaction with hydroxylamine (B1172632) can yield fused isoxazoles. These methods provide access to a diverse range of heterocyclic cores that are of great interest in medicinal chemistry. rsc.orgias.ac.in Furthermore, the molecule can be a substrate for creating more complex spiro-fused heterocycles through multicomponent reactions, which are highly valued for their three-dimensional complexity. arkat-usa.org

Table 2: Synthesis of Novel Heterocyclic Systems from Cyclohexanone Derivatives This table is interactive. Click on the headers to sort.

Heterocyclic System Synthetic Approach Reagents Citation
Tetrahydroindoles Annulation of allylated cyclohexanone Primary Amines metu.edu.tr
Tetrahydrobenzofurans Annulation of allylated cyclohexanone Base metu.edu.tr
Fused Indazolones Condensation/Cyclization Hydrazine derivatives researchgate.net
Fused Isoxazoles Condensation/Cyclization Hydroxylamine researchgate.net

Contributions to Catalysis

The inherent electronic and structural properties of this compound and its derivatives make them significant contributors to the field of catalysis, both in the design of metal-coordinating ligands and in the burgeoning area of organocatalysis.

Ligand Design for Metal-Catalyzed Transformations

The pyridine ring is a well-established motif in coordination chemistry, capable of binding to a wide range of transition metals. d-nb.info In this compound, the nitrogen atom of the 2-pyridinyl group can act as a coordination site. While the parent molecule can act as a ligand, it is more commonly used as a scaffold to design more complex chelating ligands.

A closely related molecule, di-2-pyridyl ketone (dpk), demonstrates the principles of this application. Dpk typically acts as a bidentate N,N-ligand, coordinating to metal centers through the nitrogen atoms of both pyridine rings to form stable five-membered chelate rings. acs.org These metal complexes have proven to be effective catalysts. For example, palladium(II) complexes bearing dpk-derived ligands have been successfully employed as catalysts in the Heck cross-coupling reaction, a fundamental carbon-carbon bond-forming transformation. acs.org Likewise, ruthenium complexes with related pyridyl-pincer ligands show high activity in the transfer hydrogenation of ketones. chimia.ch The ketone group in these ligands is not always a passive spectator; it can undergo in-situ nucleophilic attack by solvent molecules like ethanol, altering the ligand structure and influencing the catalytic activity. acs.orgmdpi.com This illustrates that derivatives of this compound can be used to create tunable, robust ligands for a variety of important metal-catalyzed reactions.

Table 3: Examples of Metal-Catalyzed Reactions Using Pyridyl-Ketone Type Ligands This table is interactive. Click on the headers to sort.

Catalytic Transformation Metal Center Ligand Type Example Application Citation
Heck Reaction Palladium (Pd) Di-2-pyridyl ketone (dpk) Coupling of iodobenzene (B50100) and methyl acrylate acs.org
Transfer Hydrogenation Ruthenium (Ru) Bis-pyridylidene amide (PYA) pincer Reduction of ketones chimia.ch
CO₂ Reduction Rhenium (Re) Di-2-pyridyl ketone (dpk) Electrocatalytic conversion of CO₂ to CO mdpi.com

Organocatalytic Applications of Pyridyl Systems

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. Pyridine and its derivatives are cornerstone organocatalysts, primarily functioning as Lewis bases or nucleophilic catalysts. acs.orgwhiterose.ac.ukthieme-connect.com The pyridine nitrogen atom can initiate a reaction by activating a substrate.

Recent research has shown that 4-substituted pyridines can catalyze novel transformations through the generation of radical species. For instance, a combination of a 4-substituted pyridine, such as 4-(4-pyridinyl)benzonitrile, and diboron (B99234) reagents like B₂(pin)₂ can generate a pyridine-boryl radical. rsc.orgrsc.org This radical species is capable of mediating the reductive coupling of aldehydes with 1,1-diarylalkenes, a powerful method for forming C-C bonds under metal-free conditions. rsc.orgrsc.org The catalytic cycle involves the pyridine activating the B-B bond, followed by the addition of the resulting boryl radical to the aldehyde to generate a ketyl radical, which then couples with the alkene. rsc.org The presence of the 2-pyridinyl moiety in this compound provides the necessary functional group for it to potentially participate in and facilitate such organocatalytic cycles.

Table 4: Organocatalytic Reactions Involving Pyridyl Systems This table is interactive. Click on the headers to sort.

Reaction Type Role of Pyridine Key Intermediate Resulting Transformation Citation
Reductive Coupling Catalyst for radical generation Pyridine-boryl radical, Ketyl radical C-C bond formation between aldehydes and alkenes rsc.orgrsc.org
Aza-Rauhut–Currier Nucleophilic catalyst Zwitterionic intermediate Synthesis of functionalized pyridines thieme-connect.com

Development of Heterogeneous Catalysts and Metal-Organic Frameworks

The presence of both a nitrogen-containing heterocycle and a carbonyl group makes this compound a versatile building block for creating complex, functional solid-state materials. These materials can act as robust heterogeneous catalysts and high-surface-area MOFs.

The pyridinyl nitrogen atom serves as an excellent coordination site for metal ions, a fundamental interaction in the construction of MOFs and the immobilization of catalytic metal centers onto a solid support. MOFs are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The ability of pyridyl-functionalized ligands to form stable coordination bonds is well-documented in the formation of these frameworks. nih.govresearchgate.net For instance, related pyridinyl-derived ligands have been successfully used to fabricate two-dimensional MOFs with photocatalytic properties for dye degradation. rsc.org A derivative, 2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone, has been specifically utilized to create novel metal-organic frameworks. rsc.org This suggests the potential of this compound to act as a valuable ligand in the synthesis of new MOFs with tailored pore sizes and functionalities. The cyclohexanone part of the molecule can also be functionalized to introduce additional coordinating groups, further expanding the structural diversity of the resulting frameworks.

In the realm of heterogeneous catalysis, the pyridinyl group can be used to anchor catalytically active metal complexes onto a solid support, preventing their leaching into the reaction mixture and facilitating catalyst recovery and reuse. mdpi.com While direct studies on this compound as a catalyst support are not widely reported, the principles are well-established with similar pyridyl-containing molecules. Furthermore, the cyclohexanone ring itself can participate in or influence catalytic reactions. For example, derivatives of cyclohexanone have been employed in asymmetric Wittig rearrangement reactions using heterogeneous catalysts. researchgate.net The combination of the metal-coordinating pyridinyl group and the modifiable cyclohexanone ring in a single molecule offers a promising platform for designing multifunctional heterogeneous catalysts.

A summary of related ligands and their applications in MOFs is presented in the table below:

LigandMetal Ion(s)Resulting Framework/ApplicationReference
2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanoneZn(II), Cd(II)2D Metal-Organic Frameworks for photocatalytic dye degradation. rsc.org
4'-(pyridin-4-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acidCu(II)3D framework for fluorescence sensing of flazasulfuron. memphis.edu
3,5-bis(4-pyridyl)-1,2,4-triazolylCo(II)Cobalt-based MOF for electrocatalytic nitrate (B79036) reduction. mdpi.com
5-(4-pyridyl)tetrazolateCu(I), Cu(II)MOFs for the oxidation of cyclic alkanes. mdpi.com

Integration into Advanced Materials Development

The distinct chemical functionalities of this compound also make it a valuable component in the synthesis of advanced materials, including polymers and functional organic frameworks, as well as materials with specific optical properties.

The cyclohexanone and pyridinyl moieties in this compound offer multiple reaction sites for polymerization. The carbonyl group of the cyclohexanone ring can undergo various condensation reactions, such as aldol (B89426) condensations, to form polymer chains. For example, polymers have been synthesized from cyclohexanone formaldehyde (B43269) resins, which were subsequently modified to incorporate other functional groups. researchgate.net Similarly, the pyridinyl ring can be functionalized or participate in polymerization reactions. Copolymers incorporating 4-vinylpyridine (B31050) have been used to create flexible sensors for cyclohexanone, demonstrating the synergy between these two components in a polymer matrix. acs.orgnih.gov

The incorporation of the rigid cyclohexyl ring into a polymer backbone can enhance thermal stability and modify mechanical properties. Polyamides containing cyclohexane (B81311) moieties, for instance, have shown excellent solubility and film-forming capabilities. expresspolymlett.com Furthermore, the pyridinyl group can impart desirable properties to the resulting polymer, such as improved adhesion, dye-binding capabilities, and potential for post-polymerization modification. A copolymer containing a pyridinyl styryl ketone has been synthesized and characterized for its thermal and electrical properties. dergipark.org.tr

Beyond crystalline MOFs, this compound can be integrated into other types of functional organic frameworks, such as covalent organic frameworks (COFs) and porous organic polymers (POPs). In these materials, the building blocks are linked by strong covalent bonds. The reactivity of the cyclohexanone carbonyl group, for example through Knoevenagel or aldol condensation, can be exploited to form robust, porous networks.

The pyridinyl group within such a framework can serve multiple purposes. It can act as a basic site to catalyze reactions within the pores, a binding site for capturing guest molecules like CO2 or pollutants, or a coordination site for metal ions to create hybrid materials with enhanced catalytic or sensing capabilities. The flexibility and diverse reactivity of linkers are crucial in the design of functional frameworks, and molecules like this compound offer a valuable combination of reactive sites. researchgate.net

The presence of both a heteroaromatic ring and a carbonyl group suggests that materials incorporating this compound may exhibit interesting optical phenomena such as photochromism and solvatochromism.

Photochromism , the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in various pyridyl-containing compounds. nih.govresearchgate.netacs.org For instance, pyridyl-substituted naphthopyrans display photochromic behavior, with the color and stability of the photo-generated species being tunable through structural modifications. researchgate.net Similarly, derivatives of cyclohexanone, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone, have been investigated for their photochromic properties. mdpi.com The combination of these two moieties in this compound could lead to novel photochromic materials where the electronic properties of the pyridinyl ring influence the photochemical behavior of a larger system.

Solvatochromism , the change in the color of a substance depending on the polarity of the solvent, is another potential property. This phenomenon is often observed in molecules with a significant change in dipole moment between the ground and excited states. Pyridinium (B92312) systems and molecules containing keto groups have been shown to exhibit solvatochromism. researchgate.netnih.govrsc.org Asymmetric boron-complexes with keto-isoindolinyl and pyridyl groups, for example, show solvatochromic fluorescence. rsc.orgrsc.org The intramolecular charge transfer character that is often responsible for solvatochromism could be present in derivatives of this compound, making them potentially useful as probes for solvent polarity.

The following table summarizes the optical properties observed in related compound classes:

PropertyCompound ClassObserved EffectReference
PhotochromismPyridylethynylated BenzopyransReversible green coloration upon photoirradiation. nih.govacs.org
PhotochromismPyridyl Substituted NaphthopyransReversible generation of orange/red hues under UV light. researchgate.net
Acidochromism/Photochromism2,6-Bis(4-hydroxybenzylidene) CyclohexanoneReversible color change with pH and light. mdpi.com
SolvatochromismPyridinium SystemsNegative solvatochromism in UV-Vis absorption. nih.gov
SolvatochromismDi-2-pyridyl ketone Platinum(II) ComplexColor change in different solvents. researchgate.net
Solvatochromic FluorescenceKeto-isoindolinyl and Pyridyl Boron-ComplexesEmission wavelength is sensitive to solvent polarity. rsc.orgrsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-(2-pyridinyl)cyclohexanone in laboratory settings?

The synthesis of this compound typically involves multi-step reactions, such as:

  • Michael Addition : A double Michael addition between diamides and dibenzalacetones can yield cyclohexanone derivatives with pyridinyl substituents. This method requires precise control of reaction conditions (e.g., solvent polarity, temperature) to ensure regioselectivity .
  • Cyanation Reactions : For structurally similar compounds (e.g., 4-cyano-4-phenylcyclohexanone), cyanogen bromide is reacted with ketones in the presence of a base (e.g., NaOH) under reflux, followed by recrystallization for purification .
  • Substitution Reactions : Nucleophilic substitution at the cyclohexanone carbonyl group can introduce pyridinyl moieties, often requiring catalysts like Lewis acids to enhance reactivity .

Q. How can researchers ensure the purity of this compound following synthesis?

Purity is critical for reproducibility in research. Key methods include:

  • Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities, leveraging differences in solubility between the product and byproducts .
  • Chromatography : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) effectively isolates the compound.
  • Spectroscopic Analysis : Confirm purity via NMR (e.g., absence of extraneous proton signals) and HPLC (retention time consistency) .

Q. What safety precautions are essential when handling this compound in laboratory environments?

Safety protocols derived from analogous cyclohexanone derivatives include:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as ketones can irritate respiratory systems .
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing this compound derivatives using design of experiments (DoE)?

The Box-Behnken Design (BBD) is a robust DoE approach for optimizing multi-variable reactions. For example, in cyclohexanone oxime hydrolysis, factors include:

FactorLow (-1)Medium (0)High (+1)
Temperature (°C)8090100
Catalyst (wt%)57.510
Water (mL)203040

Response surface methodology (RSM) models the relationship between variables and conversion rates, enabling identification of optimal conditions (e.g., 95°C, 8% catalyst, 35 mL water) .

Q. What strategies achieve enantioselective synthesis of derivatives from this compound?

Enantioselectivity is critical for bioactive molecules. Strategies include:

  • Chiral Auxiliaries : Use tert-butyldimethylsilyl (TBS) groups to direct stereochemistry. For example, fluorodesilylation of TBS-protected intermediates yields enantiomerically pure vitamin D3 analogues .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINOL-based catalysts) in hydrogenation or oxidation reactions can induce >90% enantiomeric excess (ee) .

Q. How do electronic effects of the pyridinyl substituent influence cyclohexanone reactivity in catalytic processes?

The pyridinyl group acts as an electron-withdrawing substituent, which:

  • Enhances Electrophilicity : Stabilizes transition states in nucleophilic additions (e.g., Grignard reactions) by polarizing the carbonyl group.
  • Modifies Redox Properties : Facilitates oxidation to carboxylic acids or reduction to alcohols under milder conditions compared to unsubstituted cyclohexanones .
  • Directs Regioselectivity : In Diels-Alder reactions, the pyridinyl group preferentially orients dienophiles for endo/exo selectivity .

Methodological Considerations

  • Contradictions in Data : Some studies report conflicting yields for similar synthetic routes (e.g., cyanation vs. Michael addition). These discrepancies often arise from solvent purity or catalyst batch variations, necessitating rigorous reproducibility checks .
  • Advanced Characterization : X-ray crystallography or DFT calculations can resolve stereochemical ambiguities in derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.